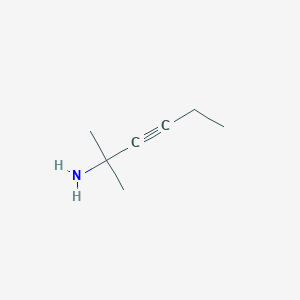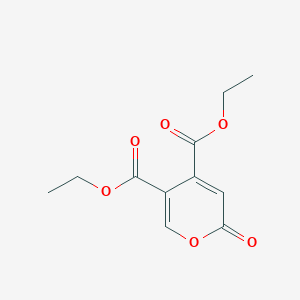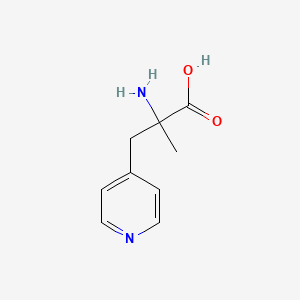
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring attached to a propanoic acid backbone, with an amino group and a methyl group on the alpha carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with butyl acrylate, followed by hydrolysis and decarboxylation . Another method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
化学反应分析
Types of Reactions
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of coordination polymers and as a chelating agent for rare-earth ions.
作用机制
The mechanism of action of 2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring attached at the 2-position.
2-Amino-3-(pyridin-3-yl)propanoic acid: Pyridine ring attached at the 3-position.
3-(pyridin-2-ylamino)propanoic acid: Contains a pyridin-2-ylamino group instead of a pyridin-4-yl group.
Uniqueness
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid is unique due to the presence of a methyl group on the alpha carbon, which can influence its steric and electronic properties. This structural feature can affect its reactivity and binding affinity to molecular targets, making it distinct from other similar compounds.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-amino-2-methyl-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(10,8(12)13)6-7-2-4-11-5-3-7/h2-5H,6,10H2,1H3,(H,12,13) |
InChI 键 |
FYXUEVYRXPRJQA-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=NC=C1)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



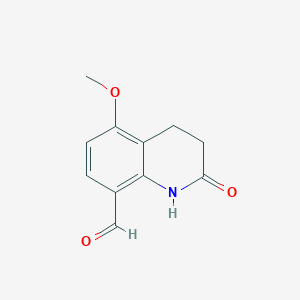

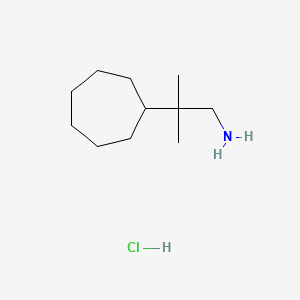
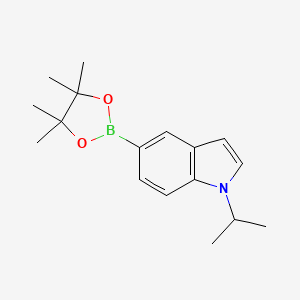
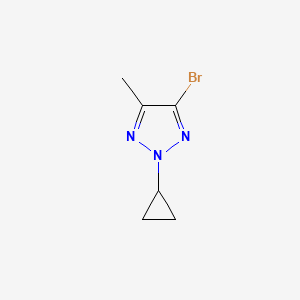
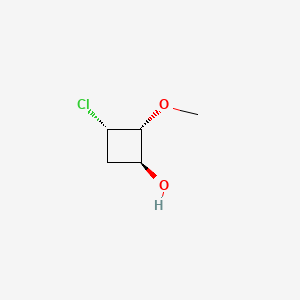
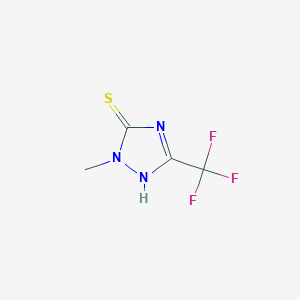

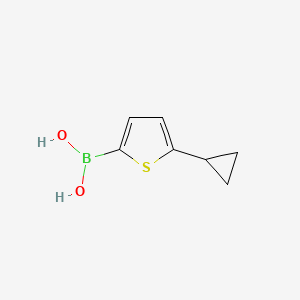

![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)
